N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
This compound features a triazolo[4,3-a]pyrazine core substituted at position 8 with a morpholin-4-yl group and at position 2 with an acetamide side chain. The acetamide is further linked to a 5-chloro-2,4-dimethoxyphenyl moiety. The morpholine group enhances solubility and bioavailability, while the chloro and methoxy substituents on the aryl ring influence electronic and steric properties. Such structural motifs are common in medicinal chemistry for targeting enzymes or receptors .
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O5/c1-29-14-10-15(30-2)13(9-12(14)20)22-16(27)11-26-19(28)25-4-3-21-17(18(25)23-26)24-5-7-31-8-6-24/h3-4,9-10H,5-8,11H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOPGTGOLIBXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2,4-dimethoxyaniline and various triazolopyrazine intermediates. Common reaction conditions may involve:
Condensation reactions: Combining the aniline derivative with triazolopyrazine intermediates.
Cyclization reactions: Forming the triazolopyrazine ring structure.
Acylation reactions: Introducing the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is studied for its potential as a building block for more complex molecules and its reactivity in various organic transformations.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. It may also be used as a probe to study cellular processes.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by:
Inhibiting enzyme activity: Blocking the active site of enzymes.
Modulating receptor function: Binding to receptors and altering their activity.
Interfering with cellular processes: Affecting processes such as cell division or apoptosis.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Substituent Effects on Physicochemical Properties
| Substituent | Role | Impact on Properties |
|---|---|---|
| Morpholin-4-yl | Solubility enhancer | Increases hydrophilicity |
| 5-Chloro-2,4-dimethoxy | Electronic modulation | Enhances lipophilicity and steric bulk |
| Trifluoropropoxy | Electron-withdrawing group | Improves metabolic stability |
Q & A
Basic: What are the critical steps for synthesizing this compound with high yield and purity?
The synthesis involves multi-step reactions, including:
- Core formation : Condensation reactions to assemble the triazolo-pyrazine scaffold under inert atmospheres (N₂ or Ar) to prevent oxidation of intermediates .
- Substitution reactions : Introducing the morpholine and chloro-dimethoxyphenyl groups via nucleophilic substitution, requiring precise temperature control (e.g., 10–60°C) to minimize side products .
- Acetamide coupling : Using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF) to attach the acetamide moiety .
Key optimization : Monitor reaction progress via TLC and HPLC, and purify intermediates via column chromatography with gradients of ethyl acetate/hexane .
Basic: Which analytical techniques are most reliable for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify proton environments and carbon backbone integrity. Aromatic protons in the triazolo-pyrazine core typically appear as doublets (δ 7.5–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~530–550 g/mol) and detect impurities .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% required for pharmacological studies) .
Advanced: How can reactive intermediates (e.g., triazolo-pyrazine precursors) be stabilized during synthesis?
- Low-temperature handling : Conduct reactions at 0–10°C to suppress degradation of labile intermediates like the triazolo-pyrazine oxide .
- Inert conditions : Use Schlenk lines for air-sensitive steps, especially during morpholine ring substitution .
- Protecting groups : Temporarily protect amine or carbonyl groups (e.g., Boc for amines) to prevent unwanted side reactions during multi-step sequences .
Advanced: What strategies address discrepancies in reported reaction parameters (e.g., temperature, solvent polarity)?
- Design of Experiments (DoE) : Apply factorial designs to statistically evaluate interactions between variables (e.g., temperature vs. solvent polarity) and identify optimal conditions .
- Replicate key studies : Compare yields/purity under conflicting conditions (e.g., DMF vs. THF for acetamide coupling) and validate via HPLC-MS .
- Mechanistic studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps influenced by solvent or temperature .
Basic: How is the compound’s stability assessed under varying pH and temperature?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC to identify labile regions (e.g., morpholine ring oxidation) .
- Thermal analysis : Use TGA/DSC to determine melting points and thermal decomposition profiles .
Advanced: What in vitro assays are suitable for evaluating its biological activity?
- Kinase inhibition assays : Test against kinases (e.g., PI3K/AKT) using ADP-Glo™ kits, given the triazolo-pyrazine scaffold’s affinity for ATP-binding pockets .
- Cellular uptake studies : Radiolabel the compound with ³H or ¹⁴C and measure intracellular accumulation in cancer cell lines (e.g., HeLa) .
- Cytotoxicity profiling : Use MTT assays with IC₅₀ calculations across multiple cell lines to assess selectivity .
Advanced: How can computational modeling predict its target interactions?
- Molecular docking : Use AutoDock Vina to simulate binding to proteins like mTOR or HDACs, focusing on hydrogen bonds with the morpholine oxygen and hydrophobic interactions with the chloro-dimethoxyphenyl group .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability and conformational flexibility of the triazolo-pyrazine core .
Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?
- PK/PD studies : Measure bioavailability, half-life, and tissue distribution in rodent models. Low oral bioavailability may necessitate prodrug strategies (e.g., esterification of the acetamide) .
- Metabolite identification : Use LC-MS/MS to detect hepatic metabolites (e.g., morpholine ring oxidation) that may reduce activity .
Advanced: What derivatization approaches enhance SAR understanding?
- Core modifications : Replace morpholine with piperazine or pyrrolidine to study steric effects on target binding .
- Substituent scanning : Synthesize analogs with halogens (F, Br) or methyl groups on the dimethoxyphenyl ring to correlate electronic effects with activity .
Basic: What are common pitfalls in reproducing published synthetic protocols?
- Impure reagents : Source morpholine and chloro-dimethoxyphenyl precursors with ≥98% purity to avoid side reactions .
- Inadequate drying : Ensure solvents (DMF, THF) are anhydrous by storing over molecular sieves .
- Scale-up issues : Optimize stirring rates and cooling efficiency for larger batches to maintain reaction homogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
